

Physical and chemical properties of Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2,\text{d}_4$

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Compound of Interest

Compound Name: Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2,\text{d}_4$

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In-Depth Technical Guide: Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2,\text{d}_4$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2,\text{d}_4$** , a crucial isotopically labeled metabolite for research in amino acid metabolism and related therapeutic areas. Due to the limited availability of data for this specific isotopic variant, this guide incorporates information from closely related isotopologues and the unlabeled parent compound to present a thorough profile.

Core Properties and Specifications

Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2,\text{d}_4$, also known as α -Ketoisovaleric acid sodium salt (dimethyl- $^{13}\text{C}_2$, 3-D), is a stable isotope-labeled derivative of the endogenous metabolite 3-methyl-2-oxobutanoate. This labeling makes it an invaluable tracer for metabolic flux analysis, particularly in studies involving branched-chain amino acid (BCAA) catabolism.

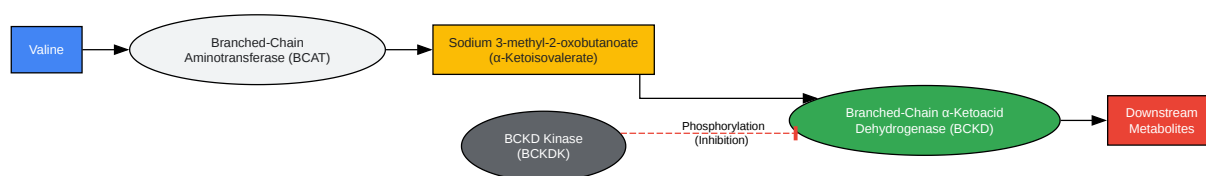
Table 1: Physical and Chemical Properties

Property	Value	Source
Chemical Formula	$C_3^{13}C_2H_3D_4NaO_3$	Inferred from similar labeled compounds
Molecular Weight	146.09 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	Typically $\geq 98\%$	[1]
Isotopic Enrichment	$\geq 99\%$ for ^{13}C ; $\geq 98\%$ for D	Inferred from similar labeled compounds
Solubility	Soluble in water	[3]
Storage Conditions	Store at $-20^{\circ}C$, protected from light and moisture	[2][4]
CAS Number (Labeled)	1185115-88-1 (for $-^{13}C_4,d_4$ variant)	[1]
CAS Number (Unlabeled)	3715-29-5	[5]

Metabolic Significance and Signaling Pathway

Sodium 3-methyl-2-oxobutanoate is a key intermediate in the catabolism of the branched-chain amino acid valine. The use of its isotopically labeled form allows researchers to trace the metabolic fate of valine and identify potential dysregulations in its metabolic pathway, which have been implicated in various diseases, including metabolic syndrome and neurological disorders.

The primary pathway involving 3-methyl-2-oxobutanoate is its conversion by the branched-chain α -ketoacid dehydrogenase (BCKD) complex. The activity of this complex is regulated by phosphorylation, primarily by the BCKD kinase (BCKDK).[6]



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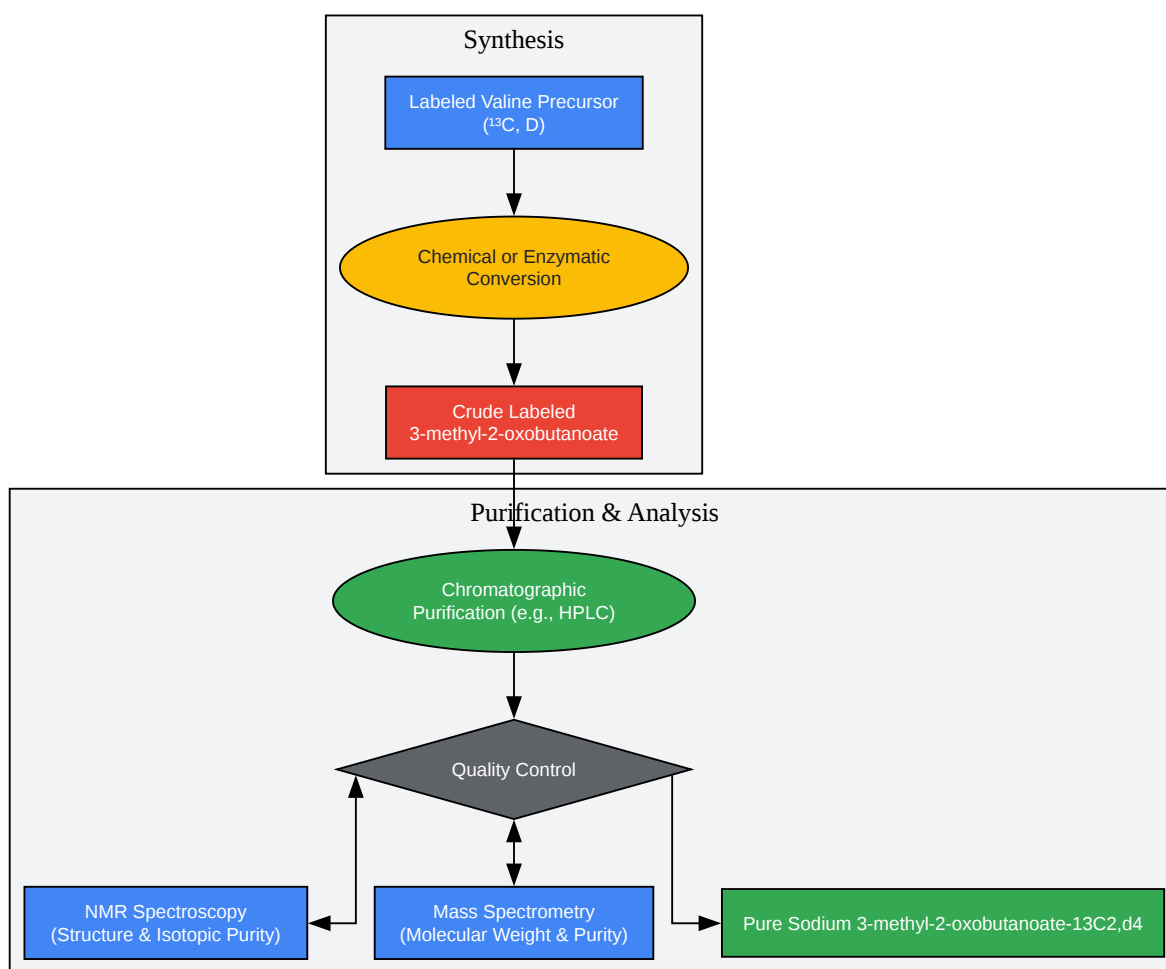
Diagram 1: Branched-Chain Amino Acid Catabolism Pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for **Sodium 3-methyl-2-oxobutanoate-13C2,d4** is not publicly available, the general approach involves the use of isotopically labeled precursors in established organic synthesis routes for α -keto acids.

General Workflow for Synthesis and Analysis

The synthesis of isotopically labeled α -keto acids typically starts from correspondingly labeled amino acid precursors. The subsequent analysis and purification are critical to ensure the final product's quality for research applications.



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Diagram 2: General Synthesis and Analysis Workflow.

Recommended Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure, determine the positions of the ^{13}C labels, and quantify the isotopic enrichment.
- General Protocol:
 - Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., D_2O).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Analyze the spectra to confirm the structural integrity and the location of the ^{13}C labels by observing the corresponding shifts and couplings.
 - Isotopic enrichment can be estimated by comparing the integrals of signals from the labeled and unlabeled positions (if applicable) or through specialized quantitative NMR (qNMR) techniques.

Mass Spectrometry (MS):

- Purpose: To verify the molecular weight of the labeled compound and assess its chemical purity.
- General Protocol:
 - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).
 - Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire the mass spectrum in a suitable ionization mode (e.g., ESI-).
 - Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the labeled compound to confirm its identity and isotopic composition.

Applications in Research and Drug Development

The use of **Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C}_2, \text{d}_4$** is pivotal in several research areas:

- Metabolic Flux Analysis: Tracing the flow of metabolites through the BCAA catabolic pathway to understand metabolic reprogramming in diseases like cancer and diabetes.

- Diagnostic Marker Development: Investigating its role and the levels of its downstream metabolites as potential biomarkers for metabolic disorders.
- Therapeutic Monitoring: Assessing the efficacy of drugs targeting enzymes in the BCAA metabolic pathway.
- Nutritional Science: Studying the impact of diet on amino acid metabolism and overall metabolic health.

Conclusion

Sodium 3-methyl-2-oxobutanoate-13C2,d4 is a powerful tool for elucidating the intricacies of branched-chain amino acid metabolism. While detailed information for this specific isotopologue is sparse, data from related compounds provide a solid foundation for its application in metabolic research. The methodologies and pathways described in this guide are intended to support researchers and drug development professionals in leveraging this important labeled compound to advance our understanding of metabolic health and disease.

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References

- 1. Sodium 3-methyl-2-oxobutanoate-13C4,d4 - MedChem Express [bioscience.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BCKDK - Wikipedia [en.wikipedia.org]
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